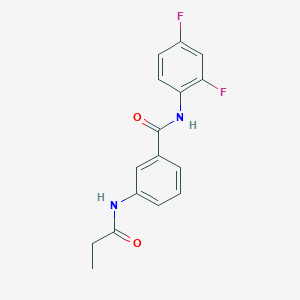
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide
Overview
Description
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 308.31 g/mol.
Mechanism of Action
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide exerts its therapeutic effects by inhibiting the activity of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting HDAC activity, this compound increases the acetylation of histone proteins and promotes the expression of genes that are involved in cell cycle arrest, apoptosis, and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models of inflammatory disorders. In addition, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-difluorophenyl)-3-(propionylamino)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has a high selectivity for class I HDACs, which are the most abundant HDACs in the nucleus. This specificity reduces the potential for off-target effects and improves the accuracy of the results obtained from lab experiments.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals at high concentrations. In addition, the synthesis of this compound is complex and yields are relatively low, which can limit its availability for research purposes.
Future Directions
Future research on N-(2,4-difluorophenyl)-3-(propionylamino)benzamide could focus on several areas. First, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Second, studies could explore the combination of this compound with other drugs or therapies to enhance its therapeutic effects. Third, research could focus on improving the synthesis of this compound to increase its availability for research and clinical use. Finally, studies could investigate the potential of this compound as a tool for epigenetic research, as HDAC inhibitors have been shown to have a broad impact on gene expression and cellular function.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anti-cancer effect by inducing cell cycle arrest and apoptosis in cancer cells.
Inflammatory disorders, such as rheumatoid arthritis and psoriasis, are characterized by an overactive immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of these diseases.
In neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as β-amyloid and α-synuclein.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-12-5-3-4-10(8-12)16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGSZKCVHGVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



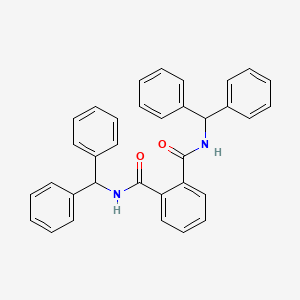
![N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4711868.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4711878.png)
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4711888.png)
![2,4-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4711890.png)
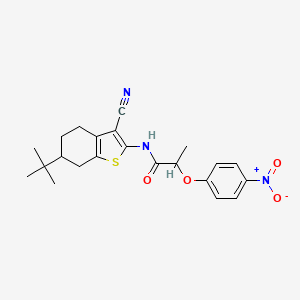
![2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide](/img/structure/B4711899.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4711900.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4711904.png)
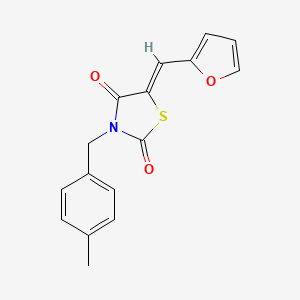
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4711931.png)
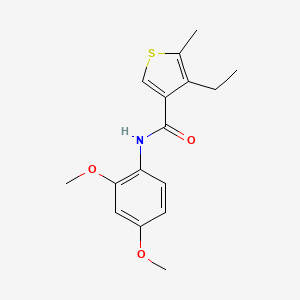
![2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)